molecular formula C₁₂H₈D₄N₂O₂S B1151288 2,4'-Diaminophenyl Sulfone-d4

2,4'-Diaminophenyl Sulfone-d4

Cat. No.: B1151288
M. Wt: 252.33
Attention: For research use only. Not for human or veterinary use.
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Description

2,4'-Diaminophenyl Sulfone-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₈D₄N₂O₂S and its molecular weight is 252.33. The purity is usually 95%.
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Properties

Molecular Formula

C₁₂H₈D₄N₂O₂S

Molecular Weight

252.33

Synonyms

2,4’-Sulfonyldi-aniline-d4;  2,4’-Diaminodiphenyl Sulfone-d4;  2,4’-Diaminophenyl Sulfone-d4;  4,2’-Bis(aminophenyl) Sulfone-d4;  2-[(4-Aminophenyl)sulfonyl]-benzenamine-d4;  Dapsone Impurity 2-d4

Origin of Product

United States

Contextual Significance of Deuterium Isotopic Labeling in Organic and Analytical Chemistry

Deuterium (B1214612) isotopic labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium atoms. synmr.in This substitution, while seemingly minor, has profound implications for both organic and analytical chemistry. In organic chemistry, deuteration is instrumental in elucidating reaction mechanisms. symeres.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. scielo.org.mx By observing this rate change, chemists can pinpoint the rate-determining steps of a reaction and gain a deeper understanding of its pathway.

In analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable. brightspec.com In mass spectrometry, the known mass difference between the deuterated compound and its non-labeled counterpart allows for its use as an internal standard for precise and accurate quantification of the target analyte. acs.orgnih.gov This is crucial in complex matrices where background interference can be significant. The use of deuterated internal standards helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results. sigmaaldrich.com In NMR, the distinct resonance of deuterium allows for the tracking of specific atoms within a molecule, aiding in structural elucidation and studying dynamic processes. wikipedia.org

Rationale for Deuteration in Aromatic Sulfone Compounds, with Specific Reference to 2,4 Diaminophenyl Sulfone D4

Aromatic sulfones are a class of organic compounds characterized by a sulfonyl group attached to two aromatic rings. They are prevalent scaffolds in pharmaceuticals and material sciences. nih.gov The deuteration of these compounds, such as in 2,4'-Diaminophenyl Sulfone-d4, is driven by several key research needs.

The primary rationale for deuterating aromatic sulfones is to create stable isotope-labeled internal standards for quantitative analysis. acs.orgnih.gov The non-deuterated form, 2,4'-diaminodiphenyl sulfone (a positional isomer of the well-known drug Dapsone), and its metabolites are often subjects of pharmacokinetic and metabolic studies. medchemexpress.commedchemexpress.com By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses, researchers can accurately measure the concentration of the unlabeled drug and its metabolites in biological samples. nih.gov The d4-labeling, where four hydrogen atoms are replaced by deuterium (B1214612), provides a significant mass shift, ensuring that the internal standard's signal is clearly resolved from that of the analyte and any background ions.

Furthermore, the strategic placement of deuterium atoms on the aromatic ring can provide insights into the metabolic fate of the parent compound. The metabolic breakdown of aromatic compounds often involves oxidation of the aromatic rings. By observing whether the deuterium atoms are retained or lost during metabolism, researchers can deduce the sites of metabolic attack.

Overview of Key Academic Research Domains for 2,4 Diaminophenyl Sulfone D4

Strategies for Site-Specific Deuterium Incorporation in Aromatic Sulfone Structures

The introduction of deuterium into specific positions on an aromatic sulfone framework is challenging due to the electron-deficient nature of the aromatic rings, which deactivates them towards typical electrophilic substitution. nih.gov Consequently, specialized strategies, primarily centered around hydrogen isotope exchange (HIE) reactions, have been developed. acs.org These methods often rely on activating C-H bonds under conditions that facilitate the replacement of hydrogen with deuterium.

Key strategies include:

Metal-Catalyzed H/D Exchange: Transition metals like iridium, rhodium, ruthenium, and silver are effective catalysts for activating C-H bonds. acs.orggoogle.comacs.org Iridium complexes, for instance, can direct the ortho-deuteration of aromatic rings bearing a sulfone group. acs.org Silver-catalyzed protocols offer a milder alternative, utilizing economical deuterium oxide (D₂O) as the deuterium source. nih.gov

Base-Promoted H/D Exchange: Strong bases can be used to deprotonate the aromatic C-H bonds, particularly those activated by the electron-withdrawing sulfone group. The resulting carbanion is then quenched with a deuterium source. A rapid H/D exchange for aromatic sulfones has been demonstrated using DMSO-d₆ as both the base promoter and deuterium source. nih.govacs.org

Acid-Catalyzed H/D Exchange: In some cases, strong deuterated acids can facilitate the exchange on electron-rich aromatic systems, although this is less common for the electron-poor rings of diaminophenyl sulfones.

The choice of strategy depends on the desired substitution pattern, the functional group tolerance of the substrate, and the availability of deuterated reagents. For a compound like this compound, where one ring is fully deuterated, the strategy would likely involve either the late-stage deuteration of the entire molecule or the synthesis from a pre-deuterated precursor.

The synthesis of this compound can be approached through several pathways, which generally involve constructing the core sulfone structure and then introducing the deuterium atoms. A common non-deuterated synthesis of diaminodiphenyl sulfone isomers involves three main steps: condensation, oxidation, and reduction. google.comgoogle.com

A. Precursor Synthesis (Non-Deuterated Skeleton): A plausible general synthesis for the 2,4'-diaminodiphenyl sulfone skeleton involves:

Condensation: Reaction of a para-substituted aminothiophenol with a meta-substituted chloronitrobenzene to form a diaryl sulfide (B99878) intermediate. For the 2,4' isomer, this could involve 4-aminothiophenol (B129426) and 1-chloro-2-nitrobenzene (B146284) or a similar pairing.

Oxidation: The resulting diaryl sulfide is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate. google.comgoogle.com

Reduction: The nitro group on the sulfone intermediate is then reduced to an amino group, typically via catalytic hydrogenation, to yield the final diaminodiphenyl sulfone product. google.com

B. Deuteration Pathways: To obtain the d4 isotopologue, two primary deuteration strategies can be employed:

Late-Stage Deuteration: This involves synthesizing the unlabeled 2,4'-Diaminophenyl Sulfone first and then subjecting it to a deuteration reaction. A metal-catalyzed H/D exchange using a suitable catalyst (e.g., iridium or silver) and a deuterium source like D₂O gas or heavy water could be used to exchange the four protons on one of the aromatic rings. nih.govacs.org Achieving site-selectivity to deuterate only one ring would be challenging and depend heavily on the directing effects of the amino and sulfone groups.

Synthesis from a Deuterated Precursor: A more controlled and common approach is to use a deuterated starting material. For this compound, this would likely involve:

Starting with commercially available aniline-d5 (B30001) or nitrobenzene-d5.

Synthesizing a deuterated precursor such as 4-aminothiophenol-d4 or 1-chloro-2-nitrobenzene-d4.

Following the condensation, oxidation, and reduction sequence described above. This method ensures that the deuterium atoms are precisely located on one of the aromatic rings from the outset, leading to high isotopic purity.

Achieving high isotopic purity (>98%) and chemical yield is paramount in the synthesis of deuterated standards. This requires careful optimization of reaction parameters. The factors influencing the efficiency of deuteration are interconnected and must be systematically evaluated. smolecule.com

Key optimization parameters include:

Deuterium Source: The choice of deuterium source is critical. Deuterium gas (D₂) is potent but requires specialized equipment. google.com Heavy water (D₂O) is economical and green but may require catalysts to be effective. researchgate.netd-nb.info Deuterated solvents like DMSO-d₆ can serve as both the solvent and deuterium source, driving the equilibrium towards the deuterated product. nih.gov

Catalyst System: The nature and concentration of the catalyst (e.g., iridium, silver, or base) directly impact the reaction rate and selectivity. Catalyst screening is often necessary to identify the most efficient system for a specific substrate. acs.org

Temperature and Time: Deuteration reactions are often equilibrium-controlled. Higher temperatures can increase reaction rates but may also lead to side reactions or decreased isotopic incorporation if the reverse reaction (H/D back-exchange) becomes significant. smolecule.com The optimal temperature and reaction time must be determined experimentally to maximize both yield and isotopic enrichment.

Solvent System: The solvent must solubilize the substrate and be compatible with the reaction conditions. For H/D exchange reactions using D₂O, co-solvents like DMF or DMSO may be needed to improve the solubility of the aromatic sulfone. smolecule.com

The following table summarizes the influence of various parameters on the synthesis of deuterated compounds.

Table 1: Optimization of Deuteration Parameters for Aromatic Sulfones

Parameter Effect on Isotopic Purity Effect on Yield Considerations
Deuterium Source High excess of D-source (e.g., D₂O, DMSO-d₆) drives equilibrium, increasing purity. Can impact reaction kinetics depending on the source's reactivity. D₂O is cost-effective and green; D₂ gas is highly effective but requires pressure equipment. nih.govgoogle.com
Catalyst Correct catalyst choice enhances site-selectivity, improving purity at target positions. Active catalysts increase reaction rates, leading to higher yields in shorter times. Precious metal catalysts (Ir, Ru) can be expensive; base-promoted methods offer an alternative. acs.orgacs.org
Temperature Generally, higher temperatures can improve exchange rates but risk side reactions or back-exchange. Optimized temperature maximizes reaction rate without degrading the product. Must be carefully controlled to balance kinetics and thermodynamic stability. smolecule.com
Reaction Time Longer times can allow the H/D exchange to reach completion, maximizing purity. Prolonged reaction times can lead to product degradation or formation of byproducts. Should be monitored to find the point of maximum deuteration before side reactions dominate.

Novel Chemical Transformations Leading to Deuterated Diaminophenyl Sulfone Isomers

Research into deuteration methodologies continues to produce novel chemical transformations that offer milder conditions, improved selectivity, and broader substrate scope. While direct literature on 2,4'-DDS-d4 is limited, methods developed for other aromatic sulfones and their isomers, such as 3,3'-DDS and 4,4'-DDS, are highly relevant. usm.eduresearchgate.net

One innovative approach involves visible-light-driven photocatalysis. For example, arylazo sulfones can undergo a metal-free deamination reaction in a deuterated solvent like isopropanol-d⁸. nih.govmdpi.com This process generates an aryl radical, which then abstracts a deuterium atom from the solvent to form the deuterated aromatic compound. mdpi.com This strategy could be adapted by converting one of the amino groups of a diaminophenyl sulfone into an azo sulfone, followed by photolytic deutero-deamination.

Another area of development is the use of advanced catalytic systems. Tethered NHC-phosphine iridium complexes have been designed through in silico screening to enhance the binding energy of the sulfone substrate to the metal center, leading to more efficient and selective ortho-deuteration under mild conditions. acs.org

The synthesis of various deuterated isomers of diaminodiphenyl sulfone, such as d8-3,3'-DDS and d8-4,4'-DDS, has been reported for use in materials science research to study the phenyl ring motions in epoxy networks. usm.eduresearchgate.net The synthetic strategies used for these fully deuterated isomers, which typically rely on building the molecule from deuterated precursors like deuterated aniline, can be directly applied to the synthesis of 2,4'-DDS-d4.

Green Chemistry Principles in the Synthesis of Deuterated Aromatic Sulfones

The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds to reduce environmental impact and improve safety. unam.mx The synthesis of deuterated aromatic sulfones is no exception.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Late-stage H/D exchange is often more atom-economical than synthesis from a deuterated precursor, which may involve multiple steps.

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water or super-critical D₂O. google.com Using D₂O as the deuterium source is a prime example of a benign reagent. d-nb.info

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, such as photocatalytic methods, reduces energy consumption compared to traditional high-temperature reactions. nih.govmdpi.com

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents. The development of non-precious metal catalysts (e.g., silver-based) or organocatalysts for deuteration aligns with green chemistry principles. nih.govresearchgate.net

The following table compares traditional and greener approaches to deuterated sulfone synthesis.

Table 2: Comparison of Synthetic Strategies Based on Green Chemistry Principles

Feature Traditional Method Greener Alternative Green Chemistry Principle
Deuterium Source Deuterated organic solvents (e.g., CDCl₃), deuterated hydrides (e.g., LiAlD₄). Heavy water (D₂O). researchgate.netd-nb.info Use of safer, more benign reagents.
Catalyst Stoichiometric strong acids/bases, precious metal catalysts (e.g., Pt, Pd, Ir). acs.orggoogle.com Base-promoted exchange, silver catalysis, organocatalysis, photocatalysis. nih.govunam.mxnih.gov Use of catalytic (vs. stoichiometric) and less toxic reagents.
Reaction Conditions High temperatures, high pressures (for D₂ gas). Ambient temperature and pressure (photocatalysis), milder heating. mdpi.com Energy efficiency.
Solvents Halogenated solvents, volatile organic compounds (VOCs). Water, supercritical fluids, or solvent-free conditions where possible. google.com Use of safer solvents.

By integrating these principles, the synthesis of this compound and other deuterated compounds can be made more sustainable, safer, and cost-effective.

High-Resolution Spectroscopic Techniques for Deuterium Localization and Quantification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2H, 13C NMR for structural elucidation and isotopic enrichment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. wikipedia.org For isotopically labeled compounds like this compound, specific NMR methods are employed to gain detailed insights.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium atoms have replaced protons will be absent or significantly reduced in intensity. This allows for the confirmation of the positions of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. nih.gov The ²H NMR spectrum of this compound would show signals corresponding to the chemical shifts of the deuterium atoms, providing unambiguous evidence of their presence and location within the molecule. tandfonline.comepa.gov The integration of these signals can be used to determine the relative isotopic enrichment at each deuterated site. High-resolution ²H NMR can also provide information on spin-spin coupling constants. epa.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. science.gov In a deuterated compound, the carbon atoms directly bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD group) due to C-D coupling. This effect, along with a slight upfield shift in the resonance of the deuterated carbon, further confirms the location of the deuterium atoms. rsc.org

A representative, though not specific to this exact isomer, Certificate of Analysis for a deuterated dapsone (B1669823) analogue shows that NMR is used to confirm the structure. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition and isotopic purity of a compound with high accuracy. numberanalytics.com

For this compound, HRMS analysis would provide:

Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This allows for the confident determination of the elemental formula, confirming the incorporation of four deuterium atoms. The expected molecular weight for C₁₂H₈D₄N₂O₂S is 252.33. lgcstandards.com

Isotopic Distribution: By examining the isotopic pattern of the molecular ion peak, the degree of deuteration can be quantified. A Certificate of Analysis for a similar compound, Dapsone-d4, demonstrated an isotopic purity of 99.3%, with the d4 species being the most abundant. lgcstandards.com

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides structural information. By comparing the fragmentation of this compound with its non-deuterated counterpart, the location of the deuterium labels can be inferred. Fragments containing the deuterated phenyl ring will have a mass shift corresponding to the number of deuterium atoms they carry.

The following table illustrates the expected mass differences in key fragments between the unlabeled and deuterated compound:

FragmentUnlabeled Mass (Da)Deuterated (d4) Mass (Da)Mass Difference (Da)
[M]+248.06252.10+4
[M-C₆H₄N]+156.01160.04+4
[C₆H₅SO₂]+141.00141.000
[C₆H₄NH₂]+92.0596.08+4

This table is illustrative and actual fragmentation patterns can vary based on ionization techniques and instrument parameters.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. unl.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic C-H and C-D stretching vibrations are also observable in Raman spectra and can be used to confirm isotopic substitution.

Chromatographic Methodologies for Purity Assessment and Separation Research

Chromatographic techniques are essential for assessing the chemical purity of this compound and for developing methods to separate it from its isomers and related impurities. labinsights.nl

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile compounds like sulfones. nih.gov

Reversed-Phase HPLC: A common approach for separating aromatic amines is reversed-phase HPLC. asianpubs.org A C18 or C8 column would likely be used with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The method would be optimized to achieve baseline separation of this compound from potential impurities, including its unlabeled counterpart and other positional isomers (e.g., 3,3'- or 4,4'-diaminodiphenyl sulfone). asianpubs.org Isotopic labeling with deuterium does not significantly alter the retention time in typical reversed-phase HPLC, but co-elution with the unlabeled standard can be confirmed. A certificate of analysis for a similar compound, Dapsone-d4, reported an HPLC purity of 98.41% at 295 nm. lgcstandards.com

Method Validation: A developed HPLC method would be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for purity assessment. nih.gov

The following table outlines a hypothetical starting point for an HPLC method for this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 295 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself has low volatility, Gas Chromatography (GC) can be employed for its analysis after conversion to a more volatile derivative. nih.gov

Derivatization: The primary amine groups of the molecule can be derivatized, for instance, through acylation or silylation, to increase volatility and improve chromatographic performance. This derivatization step is crucial for making the compound suitable for GC analysis. nih.gov

GC-MS: When coupled with a mass spectrometer, GC provides excellent separation and identification capabilities. thermofisher.com GC-MS analysis of the derivatized this compound would allow for the separation of different isomers and the confirmation of their identity and isotopic labeling through their mass spectra. This technique is particularly useful for detecting and identifying trace-level impurities.

The use of GC-MS is a well-established method for the analysis of various aromatic amines, although it often requires a derivatization step to handle their polar nature. nih.gov

Application of this compound as a Stable Isotope Internal Standard in Quantitative Chemical Analysis Methodologies

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in conjunction with mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is prized for its ability to correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision. The ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment.

This compound is the deuterated analog of 2,4'-diaminophenyl sulfone. In theory, its chemical and physical properties are nearly identical to the non-labeled compound, making it a suitable internal standard for the quantification of 2,4'-diaminophenyl sulfone. The mass difference allows for the distinct detection of the analyte and the internal standard by a mass spectrometer.

Despite the commercial availability of this compound from suppliers of chemical reference materials, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed research findings and data tables specifically documenting its application as a stable isotope internal standard in quantitative chemical analysis methodologies. vulcanchem.comlgcstandards.comacanthusresearch.comsimsonpharma.comsimsonpharma.com While numerous studies describe the quantitative analysis of the isomeric 4,4'-diaminodiphenyl sulfone (dapsone) and frequently employ its deuterated analogs (such as dapsone-d8 or dapsone-d4) as internal standards, similar detailed applications for the 2,4'-isomer are not found in the searched scientific databases. usm.eduresearchgate.net

Research on the isomers of diaminodiphenyl sulfone is available, often focusing on their synthesis, physical properties, and use in materials science. usm.eduresearchgate.netresearchgate.netacs.orgmdpi.com Furthermore, general methodologies for quantitative analysis using various deuterated internal standards for other analytes are well-documented. oup.comresearchgate.net However, specific examples, including validation data such as linearity, accuracy, precision, and limits of detection, for methods utilizing this compound as an internal standard remain elusive in the reviewed literature.

Mechanistic and Fundamental Chemical Studies of Deuterated Aromatic Sulfones

Elucidation of Chemical Reaction Mechanisms Utilizing Deuterium (B1214612) Isotope Effects

The primary tool for mechanistic elucidation using deuterated compounds is the kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a non-deuterated substrate (kH) to the rate constant of the same reaction with a deuterated substrate (kD). By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking during the rate-determining step of a reaction, a primary KIE is typically observed, where kH/kD > 1. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. gla.ac.uk

In the study of aromatic sulfones, deuterium labeling on the aromatic rings of 2,4'-Diaminophenyl Sulfone-d4 can be used to probe the mechanisms of various reactions, such as electrophilic aromatic substitution or oxidation. For instance, if an electrophilic attack on the deuterated ring is the rate-determining step, a significant primary KIE would be expected. Conversely, if the C-D bond is not broken in the slowest step, the KIE will be close to unity (a secondary isotope effect may be observed). gla.ac.uk

Research on other aromatic systems has demonstrated the utility of this approach. For example, in the sulfonation of aromatic compounds, the observation of a deuterium isotope effect can indicate that the breaking of the C-H (or C-D) bond is part of the rate-determining step, providing evidence for the formation and subsequent deprotonation of a sigma complex intermediate. gla.ac.uk While specific KIE studies on this compound are not extensively documented in the literature, the principles derived from studies on other deuterated aromatic compounds are directly applicable. researchgate.netmdpi.com

Table 1: Interpretation of Theoretical Kinetic Isotope Effects (KIE) in Aromatic Sulfone Reactions

Observed kH/kD ValueType of Isotope EffectMechanistic Implication
> 2Primary KIEC-D bond breaking is involved in the rate-determining step of the reaction.
1 - 2Small Primary or Secondary KIEC-D bond breaking may be partially rate-limiting, or changes in hybridization at the deuterated carbon occur.
~ 1No Significant KIEC-D bond breaking is not involved in the rate-determining step.
< 1Inverse KIEA C-D bond is formed or rehybridization from sp2 to sp3 occurs in the transition state.

Investigation of Chemical Degradation Pathways of this compound

Understanding the stability of a molecule under various environmental stresses is crucial. For this compound, this involves assessing its degradation in non-biological systems when exposed to heat, light, and water.

Thermal Stability

Aromatic sulfones are generally known for their high thermal stability. mdpi.com Studies on dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a structural isomer of the non-deuterated analogue of the title compound, provide significant insight into the potential thermal degradation pathways. Thermogravimetric analysis (TGA) of dapsone reveals that it is thermally stable up to approximately 339°C. nih.gov Beyond this temperature, it undergoes a two-stage decomposition process. The initial major mass loss is attributed to the cleavage of a carbon-sulfur bond, releasing a C₆H₆SO fragment, followed by the loss of the remaining C₆H₆N₂O molecule at higher temperatures. nih.gov It is expected that this compound would exhibit a similar degradation profile, with the primary fragmentation occurring at the C-S bonds.

Table 2: Thermal Decomposition Stages of Dapsone (Analogue for 2,4'-Diaminophenyl Sulfone)

Decomposition StageTemperature Range (°C)Observed Mass Loss (%)Proposed Fragment Lost
Stage 1339 - 393~52.0%C₆H₆SO
Stage 2393 - 727~48.0%C₆H₆N₂O

Data derived from studies on the structural isomer 4,4'-diaminodiphenyl sulfone. nih.gov

Photochemical Stability

The photochemical degradation of aromatic sulfones, particularly those containing amino groups like sulfonamide antibiotics, has been studied. These studies suggest several potential degradation pathways upon exposure to UV light. nih.gov For this compound, likely photochemical reactions could include:

Hydroxylation: The addition of hydroxyl radicals to the deuterated aromatic rings.

N-S Bond Cleavage: The breaking of the bond between the sulfone group and one of the aminophenyl rings. nih.gov

Oxidation of the Amino Group: Transformation of the -NH₂ groups into other nitrogen-containing functionalities. nih.gov

SO₂ Extrusion: Cleavage of both C-S bonds to release sulfur dioxide.

The specific pathway and rate of degradation would depend on the wavelength of light and the presence of photosensitizers or reactive oxygen species in the medium.

Hydrolytic Stability

Aromatic sulfones are characterized by their excellent resistance to hydrolysis. mdpi.com The sulfur atom in the sulfone group is in its highest oxidation state (+6) and is sterically hindered by the two aromatic rings, making it highly resistant to nucleophilic attack by water. Therefore, this compound is expected to be hydrolytically stable under neutral, and most acidic and basic, aqueous conditions at ambient temperatures.

Studies on Deuterium Exchange Phenomena and Label Stability in Defined Chemical Environments

A critical aspect of using isotopically labeled compounds is the stability of the label. For this compound, the deuterium atoms are located on the aromatic rings. The stability of these labels is highly dependent on the chemical environment, particularly the pH.

In neutral or basic conditions, the C-D bonds on the aromatic ring are generally stable. However, under strongly acidic conditions, aromatic hydrogens (and deuterons) can undergo exchange reactions. nih.gov This process occurs via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D⁺) from the acidic medium adds to the aromatic ring to form a carbocation intermediate (arenium ion). youtube.comyoutube.com This intermediate can then lose either a proton (H⁺) or a deuteron (D⁺). In a deuterated acidic medium, this equilibrium can lead to the exchange of ring protons for deuterons, and conversely, in a protic acidic medium, it can lead to the loss of the deuterium label from this compound. nih.gov

The amino groups on the rings are activating groups, which increase the electron density at the ortho and para positions, making these positions more susceptible to electrophilic attack and, therefore, to hydrogen-deuterium exchange. youtube.com Consequently, the stability of the deuterium labels on this compound would be lowest when the compound is subjected to strong, hot acidic conditions. Studies using deuterated trifluoroacetic acid have shown efficient H-D exchange for a variety of aromatic amines, underscoring the potential for label scrambling in such environments. nih.gov

Table 3: Factors Influencing Deuterium Label Stability on the Aromatic Rings of this compound

ConditionEffect on Label StabilityGoverning Mechanism
Strong Acid (e.g., D₂SO₄, CF₃COOD)Low Stability / High risk of exchangeElectrophilic Aromatic Substitution
Neutral Aqueous SolutionHigh StabilityNo efficient mechanism for C-D bond cleavage.
Basic ConditionsHigh StabilityRing carbons are not acidic enough for base-catalyzed exchange.
High TemperatureMay lower stability, especially in the presence of catalysts.Increased reaction rates for exchange mechanisms.

Applications of 2,4 Diaminophenyl Sulfone and Its Deuterated Analog in Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis

Diaminophenyl sulfones are crucial monomers in the synthesis of high-performance polymers known for their exceptional thermal stability and mechanical strength. chemicalbook.comshowa-america.comresearchgate.net The two primary amine groups allow them to react with various co-monomers, such as dianhydrides or dihalides, through polycondensation reactions to form long-chain polymers. nih.gov

Synthesis of Novel Polyimides, Polysulfones, and Copolymers Incorporating Diaminophenyl Sulfone Units

Diaminophenyl sulfones are frequently used for the synthesis of polyimides and polysulfones, two classes of high-performance thermoplastics. showa-america.comnih.gov

Polyimides: The synthesis of polyimides typically involves a two-step polycondensation reaction between a diamine, such as DDS, and a tetracarboxylic dianhydride. nih.govzeusinc.com The initial reaction forms a soluble polyamic acid precursor, which is then chemically or thermally treated to induce cyclodehydration (imidization), resulting in the final, robust polyimide structure. nih.govnih.gov The incorporation of the sulfone linkage from the DDS monomer imparts desirable properties to the resulting polyimide, including improved solubility in organic solvents and high thermal stability. nih.gov For example, novel (co)polyimides have been successfully synthesized using 3,3'-DDS with 4,4′-(hexafluoroisopropylidene)di(phthalic anhydride) (6FDA), yielding polymers with molecular weights between 26,000 and 77,000 g/mol and excellent thermal stability. nih.gov

Polysulfones (PSU) and Polyether Sulfones (PES): DDS can also serve as a monomer in the production of polysulfones and polyether sulfones. showa-america.comresearchgate.netresearchgate.net These polymers are synthesized via nucleophilic aromatic substitution polycondensation. In this process, a dihydric phenol (B47542) is reacted with an activated aromatic dihalide, such as 4,4'-dichlorodiphenyl sulfone. nih.govgoogle.com While DDS itself is a diamine, related sulfone-containing monomers are central to this class of polymers, which are noted for their high strength, stability, and transparency. solvay.comnih.gov The synthesis of alternating copolymers of 1,3-diene monomers with sulfur dioxide also produces polysulfones with high thermal stability after hydrogenation. epa.gov

The table below summarizes representative polymer systems synthesized using diaminodiphenyl sulfone isomers.

Polymer TypeDiamine MonomerCo-monomer ExampleKey Properties of Resulting Polymer
Polyimide3,3'-Diaminodiphenyl Sulfone4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)Good solubility, high glass transition temperatures (270-311 °C), excellent thermal stability. nih.gov
Polyimide4,4'-Diaminodiphenyl SulfonePyromellitic dianhydride (PMDA)High thermal stability, excellent mechanical properties. core.ac.uk
Polysulfone(Related dihydroxy monomers)4,4'-Dichlorodiphenyl SulfoneHigh thermal and mechanical stability, chemical resistance. nih.govnih.gov

Investigation of Structural-Property Relationships in Deuterated Sulfone-Containing Polymers (e.g., thermal stability, optical properties)

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in the monomer, creating 2,4'-Diaminophenyl Sulfone-d4, can lead to significant changes in the physical properties of the resulting polymers. This phenomenon, known as the kinetic isotope effect, stems from the greater mass of deuterium, which results in a lower vibrational frequency and stronger C-D bond compared to the C-H bond.

Thermal Stability: The increased strength of C-D bonds can enhance the thermal and thermo-oxidative stability of polymers. dtic.mil Deuteration can retard the onset of thermal degradation, as more energy is required to break the C-D bonds compared to C-H bonds. dtic.mil Studies on various deuterated polymers have shown improvements in pyrolytic and oxidative stability. For example, in studies of donor-acceptor conjugated polymers, deuteration was found to increase the melting and crystallization temperatures. nih.gov This enhanced stability makes deuterated sulfone-containing polymers attractive for applications in extreme environments, such as aerospace and electronics.

Optical Properties: Deuteration can also modify the optical properties of polymers. The lower vibrational frequency of C-D bonds compared to C-H bonds shifts the fundamental vibrational absorptions to longer wavelengths (lower energy) in the infrared (IR) spectrum. researchgate.net This "deuterium shift" can reduce optical signal loss in the near-IR region, making deuterated polymers highly suitable for applications like optical fibers and other signal transmission devices. dtic.mil While sulfone polymers are generally transparent in their natural state, they absorb heavily in the ultraviolet (UV) region. solvay.com The specific impact of deuterating the 2,4'-DDS monomer on the UV-Vis or fluorescence spectra of the resulting polymers would depend on the specific polymer structure and chromophores present.

Role as a Cross-Linking Agent or Curing Agent in Epoxy Resins and Composites

Diaminophenyl sulfone, particularly the 4,4'-isomer (also known as Dapsone), is one of the most widely used curing agents, or hardeners, for epoxy resins. chemicalbook.comshowa-america.com The primary amine groups of DDS react with the epoxide rings of the resin in a polyaddition reaction. threebond.co.jp This reaction opens the epoxy ring and forms a stable covalent bond, creating a highly cross-linked, three-dimensional thermoset network. researchgate.net

This cross-linked structure is responsible for the excellent properties of DDS-cured epoxies, including:

High Glass Transition Temperature (Tg): The rigid aromatic structure of DDS contributes to a high Tg, allowing the cured material to retain its mechanical properties at elevated temperatures. 4-dds.com Purity of the DDS is crucial, as higher purity leads to a higher Tg, which is critical for high-performance aerospace applications. 4-dds.com

Excellent Mechanical Strength: The resulting thermosets exhibit high tensile, flexural, and compressive strengths. researchgate.net

Chemical Resistance: The stable, cross-linked network provides robust resistance to a wide range of chemicals. researchgate.net

These properties make DDS-cured epoxy systems indispensable for formulating advanced composite materials. showa-america.com They are used as the matrix material for reinforcing fibers like carbon and glass to produce lightweight, high-strength components for the aerospace, automotive, and oil and gas industries. showa-america.comresearchgate.net For instance, a trifunctional epoxy resin cured with 4,4'-DDS exhibited a high glass transition temperature of 290.1°C. researchgate.net

The table below shows the effect of DDS as a curing agent on the properties of an epoxy resin system.

Epoxy SystemCuring AgentMass Ratio (Epoxy:Curing Agent)Curing CycleGlass Transition Temperature (Tg)
TMBPBTH-EPOXY4,4'-Diaminodiphenyl Sulfone (DDS)100:41>180°C290.1°C researchgate.net
TGMDA/BDE4,4'-Diaminodiphenyl Sulfone (DDS)80:20 (TGMDA:BDE)125°C for 1h, then 200°C for 3hIncreased by 31.6°C with DDS-MoS2 filler researchgate.netpubcompare.ai
DGEBA4,4'-Diaminodiphenyl Sulfone (DDS)StoichiometricThermal CureHigh, dependent on cure cycle researchgate.net

Exploration in Other Chemical Engineering Applications (e.g., as a component in advanced separation membranes or adsorbents)

The unique chemical structure of diaminophenyl sulfone lends itself to other specialized applications in chemical engineering, particularly in the field of separation science.

Separation Membranes: Polysulfone and polyethersulfone are already cornerstone materials for fabricating separation membranes used in water treatment, gas separation, and biomedical applications due to their chemical, thermal, and mechanical stability. nih.gov Research has explored modifying these membranes to enhance their performance. For example, novel mixed-matrix nanofiltration membranes were created by synthesizing a coupling-modified polyethersulfone (PES) using 4,4'-diaminodiphenyl sulfone as a precursor. researchgate.net The resulting membranes demonstrated a significantly enhanced pure water flux—134.05 kg/m ²·h compared to 17.4 kg/m ²·h for the original PES membrane—and improved anti-fouling properties. researchgate.net The incorporation of sulfone and amine groups can alter the hydrophilicity and surface charge of the membrane, improving its permeability and resistance to fouling by organic molecules. mdpi.com

Adsorbents: Materials containing sulfone groups have been investigated for their potential as adsorbents. For instance, chitosan-coated bentonite (B74815) has been used for the adsorption of dibenzothiophene (B1670422) sulfone from fuel. researchgate.net While direct application of 2,4'-DDS as an adsorbent is not widely documented, polymers synthesized from it could be functionalized to create advanced adsorbent materials. The aromatic rings can participate in π-π stacking interactions, and the amine and sulfone groups can act as sites for hydrogen bonding or electrostatic interactions, enabling the selective capture of specific pollutants from liquid or gas streams.

Theoretical and Computational Chemistry Studies on 2,4 Diaminophenyl Sulfone D4

Quantum Chemical Calculations for Molecular Structure, Conformation, and Electronic Properties

Currently, there are no published quantum chemical calculations detailing the molecular structure, conformational analysis, or electronic properties of 2,4'-Diaminophenyl Sulfone-d4. Such studies, typically employing methods like Density Functional Theory (DFT), would be necessary to provide data on:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the deuterated compound.

Conformational Analysis: Identification of the most stable conformers and the energy barriers between them.

Electronic Properties: Insights into the molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, and how these are influenced by the deuterium (B1214612) substitution.

Molecular Dynamics Simulations to Understand Intermolecular Interactions in Defined Chemical Systems

No molecular dynamics (MD) simulation studies specifically investigating this compound have been found in the available literature. MD simulations would be crucial for understanding how this specific deuterated molecule behaves in condensed phases, providing insights into:

Solvation Effects: How the molecule interacts with various solvents.

Intermolecular Forces: The nature and strength of interactions with other molecules in a given system, such as in a polymer matrix or a biological environment.

Dynamical Properties: Information on translational and rotational motion over time.

While MD simulations have been performed on non-deuterated isomers like 3,3'- and 4,4'-diaminodiphenyl sulfone, particularly in the context of epoxy resins, this information cannot be extrapolated to this compound due to the specific positional and isotopic differences.

Prediction of Spectroscopic Signatures and Deuterium Isotope Effects Through Computational Methods

There is no available research that computationally predicts the spectroscopic signatures (e.g., NMR, IR, Raman) for this compound. Computational methods are essential for:

Predicting Spectroscopic Data: Calculating theoretical spectra that can aid in the experimental identification and characterization of the molecule.

Analyzing Deuterium Isotope Effects: Quantifying the shifts in spectroscopic signals (e.g., changes in NMR chemical shifts or vibrational frequencies) that arise from the substitution of hydrogen with deuterium. These effects are sensitive to the local electronic and steric environment and provide a powerful tool for structural elucidation.

Without specific computational studies on this compound, a detailed and accurate discussion of these topics is not possible.

Emerging Research Avenues and Future Directions for Deuterated Aromatic Sulfones

Development of Novel Synthetic Routes for Advanced Site-Specific Isotopic Labeling

The precise placement of deuterium (B1214612) atoms within an aromatic sulfone molecule is critical for many of its advanced applications. Consequently, a significant area of research is the development of synthetic methods that offer high levels of regioselectivity and stereoselectivity. acs.org While traditional methods often rely on deuterated precursors or direct exchange reactions, contemporary research is focused on more sophisticated and efficient strategies.

Recent advancements include:

Visible-Light Induced Deuteration: Researchers have developed metal- and photocatalyst-free methods for the deuteration of aromatic compounds. One such approach involves the visible-light-driven reaction of arylazo sulfones in deuterated media, such as isopropanol-d8, to yield monodeuterated aromatics with high efficiency. nih.govresearchgate.net This method is notable for its mild reaction conditions and tolerance to a wide range of functional groups. nih.govresearchgate.net

Desulfonylative Functionalization: A diversity-oriented approach utilizes the allylsulfonyl moiety as a C-radical precursor, which can then be substituted by a deuterium atom, among other functionalities. nih.gov This radical chemistry-based method has proven effective for deuteration, achieving good yields and high levels of deuterium incorporation. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are being explored for the convergent synthesis of diaryl sulfones. nih.gov Adapting these methods using deuterated starting materials or reagents presents a promising route for constructing complex deuterated sulfone architectures. For instance, palladium-catalyzed deuteration of aryl halides is a known synthetic protocol. nih.gov

These novel routes are moving beyond simple H/D exchange, enabling the creation of specifically labeled isotopomers that are essential for detailed mechanistic studies and as standards for quantitative analysis. acs.orgthieme-connect.de

Table 1: Comparison of Modern Deuteration Strategies for Aromatic Compounds

Method Description Advantages Key Reagents/Conditions
Visible-Light Induced Deamination Reaction of arylazo sulfones in a deuterated solvent under visible light irradiation to replace a diazo group with deuterium. nih.govresearchgate.net Metal-free, photocatalyst-free, mild conditions, high functional group tolerance. nih.gov Arylazo sulfones, isopropanol-d8 or THF-d8/D2O, visible light. nih.govresearchgate.net
Desulfonylative Deuteration Radical-mediated substitution of an allylsulfonyl group with a deuterium atom. nih.gov Diversity-oriented, good yields, high deuterium incorporation. nih.gov Alkyl allyl sulfones, radical initiators, deuterium source. nih.gov
Metal-Catalyzed Cross-Coupling Palladium-catalyzed coupling of aryl halides or related compounds with a deuterium source. nih.gov High selectivity, applicable to complex molecules. nih.gov Aryl halides, Palladium catalyst, Deuterium source (e.g., D2 gas). nih.gov

Integration of 2,4'-Diaminophenyl Sulfone-d4 into High-Throughput Analytical Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and other fields, allowing for the rapid testing of millions of chemical compounds. wikipedia.org The integration of deuterated compounds, such as this compound, into HTS workflows, particularly those based on mass spectrometry (MS), significantly enhances the quality and reliability of the data. thalesnano.comnih.gov

Deuterated molecules serve as ideal internal standards in quantitative MS analysis for several reasons:

Chemical Equivalence: They are chemically identical to their non-labeled counterparts, meaning they exhibit the same behavior during sample preparation, chromatography, and ionization. clearsynth.com

Mass Differentiation: The mass difference allows the labeled standard to be clearly distinguished from the unlabeled analyte by the mass spectrometer. wikipedia.org

In a typical HTS-MS assay, a known quantity of the deuterated standard (e.g., this compound) is added to each sample containing the unlabeled analyte (2,4'-Diaminophenyl Sulfone). By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample injection volume or matrix-induced ion suppression. acs.org This approach has been successfully used to screen over 1.7 million compounds for enzyme inhibitors, demonstrating the robustness of using deuterated substrates in HTS. nih.gov The use of deuterated internal standards is a reliable method for unambiguous drug identification in high-throughput surveillance of drugs of abuse. acs.org

Table 2: Role of Deuterated Standards in High-Throughput Screening

Feature Benefit in HTS Mechanism
Precise Quantification Increases accuracy and reliability of measurements. thalesnano.com The ratio of the analyte signal to the known standard signal corrects for experimental variability. acs.org
Reduced Matrix Effects Minimizes interference from complex biological samples. The standard and analyte co-elute and experience similar ionization suppression or enhancement, which is cancelled out in the ratio. acs.org
Unambiguous Identification Confirms the identity of the target analyte. Co-migration of the analyte with its corresponding deuterated internal standard provides an additional layer of identification. acs.org
High Throughput Compatible with rapid analysis of thousands of samples. nih.gov Mass spectrometry allows for fast detection without the need for radioactive labels. nih.gov

Exploration of Unconventional Applications in Pure Chemical Sciences and Engineering

The unique physical properties of deuterated aromatic sulfones are being leveraged in applications beyond bioanalysis. These "heavy" molecules are valuable tools for fundamental research in chemistry and for the development of advanced materials in engineering.

Mechanistic Elucidation: The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for probing reaction mechanisms. By synthesizing deuterated sulfones and comparing their reaction rates to the unlabeled analogues, chemists can determine the rate-limiting steps of a chemical transformation and gain insight into the structure of transition states. thalesnano.com

NMR Spectroscopy: Deuterium labeling is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in chemical structure determination. thalesnano.com Replacing hydrogen with deuterium can remove unwanted signals and help elucidate the structure of complex molecules.

Materials Science and Engineering: In the field of materials science, deuteration is used to enhance the performance and longevity of organic electronic devices. For example, replacing hydrogen atoms at specific, vulnerable positions in organic light-emitting diodes (OLEDs) with deuterium atoms can create stronger chemical bonds. zeochem.com This increased bond strength can significantly slow down degradation pathways, leading to OLEDs with longer operational lifetimes and improved stability. zeochem.com This principle can be applied to materials based on aromatic sulfone backbones.

Interdisciplinary Research with a Focus on Fundamental Chemical Principles

The study of deuterated aromatic sulfones like this compound provides a platform for interdisciplinary research that reinforces fundamental chemical principles. The primary principle explored through these molecules is the kinetic isotope effect (KIE).

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. This phenomenon is not merely a curiosity but a quantitative tool that connects quantum mechanics to observable chemical reactivity.

Interdisciplinary studies leveraging this principle include:

Physical Organic Chemistry: Researchers can precisely measure the KIE for reactions involving deuterated sulfones to map out potential energy surfaces and validate theoretical models of chemical reactions.

Biochemistry: The KIE is used to study enzyme mechanisms. By observing how deuteration of a substrate affects the rate of an enzyme-catalyzed reaction, biochemists can understand how enzymes achieve their remarkable catalytic power. clearsynth.com

Chemical Physics: Advanced spectroscopic techniques, such as infrared spectroscopy, can detect the difference in vibrational modes between C-H and C-D bonds, providing direct experimental evidence for the theoretical models that underpin the KIE. wikipedia.org

By studying well-defined molecules like this compound, scientists from different fields can collaborate to refine our understanding of how atomic-level changes influence macroscopic chemical behavior, from reaction rates in a flask to the stability of an electronic device.

Q & A

Q. How is 2,4'-Diaminophenyl Sulfone-d4 structurally distinguished from its non-deuterated analog?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Deuterium incorporation alters proton environments, leading to distinct splitting patterns in 1H^1H-NMR spectra. For example, deuterium-labeled aromatic protons (C-D bonds) show reduced splitting compared to C-H bonds in the parent compound. Compare 1H^1H-NMR spectra of both compounds to identify isotopic shifts .
  • Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak at m/z 252.3 (vs. 248.3 for non-deuterated Dapsone), reflecting the +4 Da mass shift due to deuterium substitution .

Q. What synthetic routes are validated for preparing this compound with high isotopic purity?

Methodological Answer:

  • Deuterium Exchange: Optimize reaction conditions (e.g., solvent, temperature, catalyst) for deuteration of the parent compound, 2,4'-Diaminophenyl Sulfone. Use deuterated reagents (e.g., D2 _2O, CD3 _3OD) in acidic or basic media to replace labile protons (e.g., -NH2 _2 groups) with deuterium .
  • Quality Control: Validate isotopic purity (>98 atom% D) via 2H^2H-NMR or isotope ratio mass spectrometry (IRMS) .

Q. How should this compound be stored to ensure long-term stability in research settings?

Methodological Answer:

  • Storage Conditions: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize deuterium loss and degradation. Avoid repeated freeze-thaw cycles .
  • Stability Monitoring: Perform periodic HPLC-UV or LC-MS analyses to detect degradation products (e.g., non-deuterated analogs or sulfonic acid derivatives) .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic and metabolic stability in in vitro assays?

Methodological Answer:

  • Metabolic Profiling: Incubate the compound with liver microsomes (human/rat) and quantify deuterium retention using LC-MS/MS. Compare metabolic half-life (t1/2_{1/2}) with the non-deuterated analog to assess isotope effects on CYP450-mediated oxidation .
  • Kinetic Isotope Effect (KIE): Calculate KIE values (kH/kDk_H/k_D) for key metabolic pathways (e.g., N-acetylation or hydroxylation) to evaluate deuterium’s impact on reaction rates .

Q. What advanced analytical techniques are recommended for resolving co-elution issues of this compound with endogenous metabolites in complex biological matrices?

Methodological Answer:

  • Two-Dimensional LC-MS/MS: Use orthogonal separation (e.g., HILIC followed by reversed-phase chromatography) to improve resolution. Pair with high-resolution MS (HRMS) for accurate mass filtering .
  • Isotopic Pattern Recognition: Leverage the unique isotopic signature of deuterated compounds (e.g., M+4 peak) to differentiate from background signals .

Q. How can researchers address contradictory data on the solubility and aggregation behavior of this compound in aqueous vs. organic solvents?

Methodological Answer:

  • Dynamic Light Scattering (DLS): Characterize particle size distribution in aqueous buffers (e.g., PBS) to detect aggregation. Compare with organic solvents (e.g., DMSO) to identify solvent-dependent behavior .
  • Solubility Parameter Analysis: Use Hansen solubility parameters to predict solvent compatibility. Validate experimentally via saturation shake-flask method with UV quantification .

Q. What experimental design considerations are critical for studying the photostability of this compound under UV-Vis irradiation?

Methodological Answer:

  • Controlled Irradiation Setup: Use a solar simulator with calibrated UV intensity (e.g., 300–400 nm) and monitor temperature/humidity. Include dark controls to distinguish thermal vs. photolytic degradation .
  • Degradation Pathway Mapping: Employ HRMS to identify photoproducts (e.g., sulfoxide or sulfone derivatives) and propose reaction mechanisms .

Q. Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains?

Methodological Answer:

  • Standardized MIC Assays: Follow CLSI guidelines for minimum inhibitory concentration (MIC) testing. Use reference strains (e.g., Staphylococcus aureus ATCC 29213) and include non-deuterated Dapsone as a control to isolate isotope-specific effects .
  • Mechanistic Studies: Perform time-kill assays and synergy testing (e.g., with trimethoprim) to clarify whether deuteration alters bacterial target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.